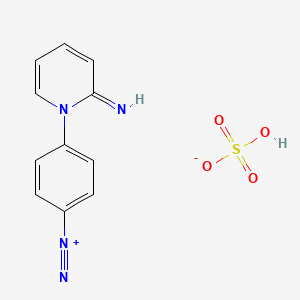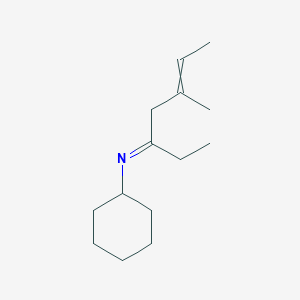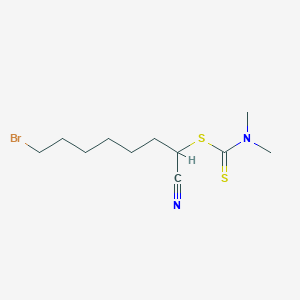
7-Bromo-1-cyanoheptyl dimethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1-cyanoheptyl dimethylcarbamodithioate is an organic compound with the molecular formula C11H19BrN2S2 and a molecular weight of 323.316 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a dimethylcarbamodithioate moiety attached to a heptyl chain. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-cyanoheptyl dimethylcarbamodithioate typically involves the reaction of 7-bromo-1-heptanol with dimethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems ensures consistent production quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-1-cyanoheptyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or alcohols.
Hydrolysis: The dimethylcarbamodithioate moiety can be hydrolyzed under acidic or basic conditions to yield corresponding thiols and amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Acids and Bases: For hydrolysis reactions, hydrochloric acid or sodium hydroxide is commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
7-Bromo-1-cyanoheptyl dimethylcarbamodithioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Bromo-1-cyanoheptyl dimethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The bromine atom and cyano group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-1-heptanol: A precursor in the synthesis of 7-Bromo-1-cyanoheptyl dimethylcarbamodithioate.
Dimethylcarbamodithioic Acid: Another precursor used in the synthesis.
Other Brominated Alkanes: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a cyano group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61540-45-2 |
|---|---|
Molekularformel |
C11H19BrN2S2 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
(7-bromo-1-cyanoheptyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C11H19BrN2S2/c1-14(2)11(15)16-10(9-13)7-5-3-4-6-8-12/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
QLIOMGJNGGIXKY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)SC(CCCCCCBr)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


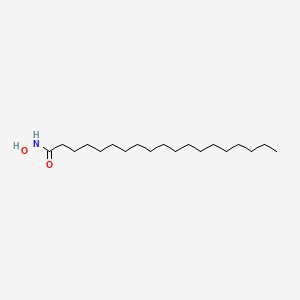
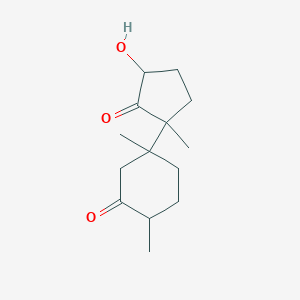

![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B14590283.png)

![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)

![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)
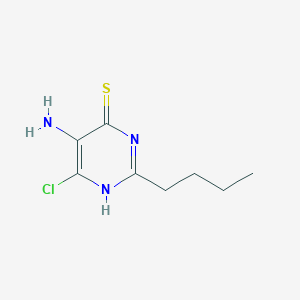
![5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one](/img/structure/B14590317.png)

![1-[2-(2-Chloroethoxy)ethyl]-1H-indole](/img/structure/B14590337.png)
